Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate
Description
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate is a chiral β-amino ester featuring a tert-butyl-substituted aromatic ring. Its structure comprises a stereogenic carbon at the 3S position, an amino group, and a methyl ester moiety. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules due to its rigidity and steric bulk, which can enhance target binding selectivity .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-tert-butylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
InChI Key |
NEZVKALLWWCNSX-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Building Block in Drug Synthesis
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate serves as a crucial building block for synthesizing various pharmaceutical compounds. Its structural characteristics allow it to be incorporated into larger molecules, potentially enhancing their therapeutic effects .
Potential Antithrombotic Agent
Research indicates that compounds similar to this compound may exhibit antithrombotic properties by acting as integrin antagonists. Integrins are vital for platelet aggregation, and inhibiting their function can reduce thrombus formation . This application is particularly relevant in the context of cardiovascular diseases where thrombus formation poses significant risks.
Targeting Biological Pathways
Studies have focused on the interaction of this compound with specific receptors or enzymes. Understanding these interactions is critical for evaluating its therapeutic potential and mechanisms of action in biological systems .
Several studies have explored the pharmacological properties of this compound:
- Integrin Antagonism : Research has shown that modifications in similar compounds can lead to improved binding affinities for integrin receptors, suggesting that this compound may also exhibit enhanced interactions under specific conditions .
- Biological Activity Assessment : Investigations into the compound's biological activity have revealed its potential as a prodrug, which can be metabolized into active forms that exert pharmacological effects, influencing processes such as cell proliferation and apoptosis .
Mechanism of Action
The mechanism by which Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release the active form of the compound. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl-substituted derivative can be compared to structurally related β-amino esters with varying aromatic substituents. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences
Steric and Electronic Effects: The tert-butyl group in the target compound provides significant steric hindrance, which can stabilize protein-ligand interactions by reducing conformational flexibility. In contrast, trifluoromethyl (CF₃) substituents enhance electron-withdrawing effects and metabolic stability .
Synthetic Accessibility :
- The tert-butyl variant likely requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, similar to the synthesis of 4-methylthiazole-substituted analogs (86% yield in ).
- Iodo- and bromo-substituted derivatives may involve halogenation or nucleophilic substitution, as seen in and .
Biological Applications :
- The tert-butyl compound’s rigidity makes it suitable for VHL-targeted PROTACs, where precise orientation is critical .
- Trifluoromethyl and dichloro derivatives are often employed in kinase inhibitors due to their ability to occupy hydrophobic pockets .
Physicochemical Data
- Boiling Point/Density : Predicted values for dichloro derivatives (336.5°C, 1.326 g/cm³) suggest higher volatility compared to tert-butyl analogs, which likely exhibit higher thermal stability due to bulky substituents .
- Solubility : The tert-butyl group may reduce aqueous solubility relative to polar substituents like sulfonyl () or carboxylic acid derivatives ().
Biological Activity
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate is an organic compound with significant potential in biological applications due to its unique chemical structure and properties. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.32 g/mol
- CAS Number : 933471-43-3
- Chirality : The compound features a chiral center, contributing to its stereochemical properties as the (3S) enantiomer.
The presence of a tert-butyl group attached to a phenyl ring enhances the compound's lipophilicity, which can influence its interaction with biological targets and enhance cellular uptake .
Mechanisms of Biological Activity
This compound exhibits various biological activities that can be attributed to its structural features:
- Receptor Binding : Interaction studies indicate that the compound may bind to specific receptors or enzymes, influencing various biological pathways. This binding affinity is crucial for understanding its therapeutic potential.
- Inhibition Studies : Preliminary data suggest that the compound may exhibit inhibitory effects on certain enzymes relevant in cancer biology, particularly those involved in cell division and proliferation. For instance, compounds structurally similar to this compound have shown micromolar inhibition of mitotic kinesins, which are essential for proper cell division .
Comparative Analysis with Related Compounds
To elucidate the unique properties of this compound, a comparison with related compounds is beneficial:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Methyl (3S)-3-amino-3-phenylpropanoate | C13H17NO2 | 219.28 g/mol | Lacks tert-butyl group; simpler structure |
| tert-Butyl (3S)-3-amino-3-phenylpropanoate | C14H21NO2 | 235.32 g/mol | Similar but without methyl ester functionality |
| Methyl (4R)-4-aminochromane-7-carboxylate | C14H15NO2 | 225.28 g/mol | Contains a chromane structure; different activity profile |
| Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate | C14H18F3NO2 | 288.29 g/mol | Incorporates trifluoromethyl group; enhanced lipophilicity |
This table highlights how the unique combination of the tert-butyl group and specific stereochemistry distinguishes this compound from similar compounds, potentially influencing its biological activity and applications .
Case Studies and Research Findings
Recent studies have investigated the biological effects of this compound in various contexts:
Q & A
Q. How does this compound compare to structurally similar amino acid esters in biochemical assays?
- Methodology : Compare logP (via shake-flask method), plasma protein binding (ultrafiltration), and metabolic clearance (microsomal incubation). For example, replacing tert-butyl with trifluoromethyl (CF₃) increases metabolic stability by 3x .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
